molecular formula C15H14ClNO2 B11549590 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol

Cat. No.: B11549590
M. Wt: 275.73 g/mol
InChI Key: ROTLZBBZDYQQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties. It is a derivative of phenol and contains both chloro and ethyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol typically involves the reaction of 4-chlorosalicylaldehyde with 5-ethyl-2-aminophenol in an ethanol solution. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for several hours. After the reaction is complete, the product is isolated by evaporating the solvent and purifying the residue .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π interactions due to its aromatic structure. These interactions can affect the function of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is unique due to the presence of both chloro and ethyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-ethylphenol

InChI

InChI=1S/C15H14ClNO2/c1-2-10-3-5-15(19)13(7-10)17-9-11-8-12(16)4-6-14(11)18/h3-9,18-19H,2H2,1H3

InChI Key

ROTLZBBZDYQQEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.